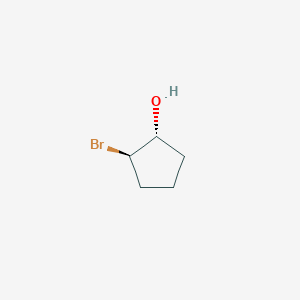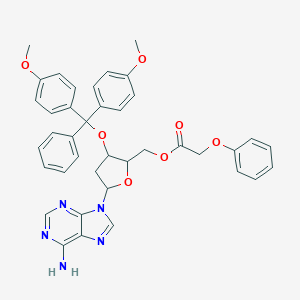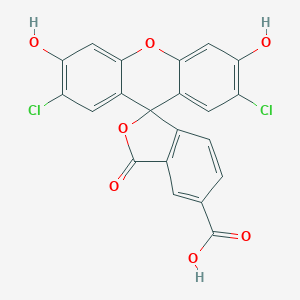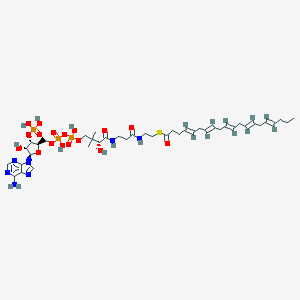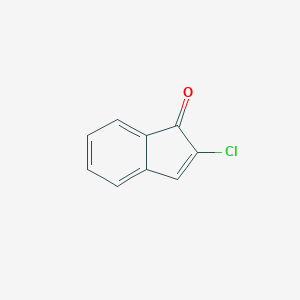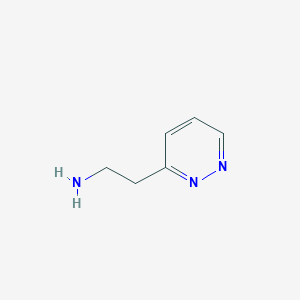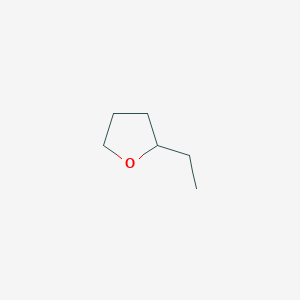
Furan, 2-ethyltetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan, 2-ethyltetrahydro-, also known as 2-Ethyltetrahydrofuran (2-ETHF), is a cyclic ether that is commonly used as a solvent in organic chemistry. It is a clear, colorless liquid with a fruity odor and is highly flammable. 2-ETHF is a versatile solvent that is used in a variety of chemical reactions, including Grignard reactions, reduction reactions, and polymerization reactions.
Mecanismo De Acción
The mechanism of action of 2-ETHF is not well understood, but it is believed to act as a Lewis base, which can coordinate with Lewis acids such as metal ions. This coordination can activate the Lewis acid and facilitate chemical reactions. In addition, 2-ETHF can act as a hydrogen bond acceptor, which can enhance the reactivity of certain functional groups.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-ETHF. However, it has been shown to have low toxicity and is not expected to have significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-ETHF as a solvent is its low boiling point, which makes it easy to remove from reaction mixtures. It is also relatively inexpensive and readily available. However, 2-ETHF has limited solubility for certain compounds, and it can react with some functional groups, such as aldehydes and ketones.
Direcciones Futuras
There are several future directions for the use of 2-ETHF in scientific research. One area of interest is the synthesis of new MOFs using 2-ETHF as a reaction medium. In addition, 2-ETHF could be used as a solvent for the extraction of natural products from plant sources, which could have potential applications in the development of new drugs and agrochemicals. Further research is needed to fully understand the mechanism of action of 2-ETHF and to explore its potential applications in various chemical reactions.
Métodos De Síntesis
2-ETHF can be synthesized through the catalytic hydrogenation of furfural, which is a byproduct of the processing of agricultural waste such as corn cobs and rice husks. The hydrogenation process involves the use of a catalyst such as palladium on carbon and hydrogen gas. The reaction is carried out at high pressure and temperature, and the resulting product is purified through distillation.
Aplicaciones Científicas De Investigación
2-ETHF has several applications in scientific research, including as a solvent for the synthesis of pharmaceuticals, agrochemicals, and polymers. It is also used as a solvent for the extraction of natural products from plants and other sources. In addition, 2-ETHF is used as a reaction medium for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, separation, and catalysis.
Propiedades
Número CAS |
123931-62-4 |
|---|---|
Nombre del producto |
Furan, 2-ethyltetrahydro- |
Fórmula molecular |
C6H12O |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
2-ethyloxolane |
InChI |
InChI=1S/C6H12O/c1-2-6-4-3-5-7-6/h6H,2-5H2,1H3 |
Clave InChI |
IHMXVSZXHFTOFN-UHFFFAOYSA-N |
SMILES |
CCC1CCCO1 |
SMILES canónico |
CCC1CCCO1 |
Otros números CAS |
1003-30-1 |
Sinónimos |
2-ethyloxolane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



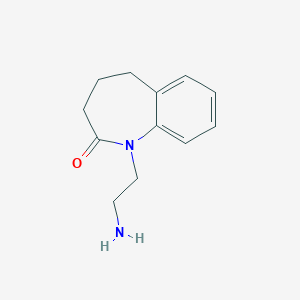
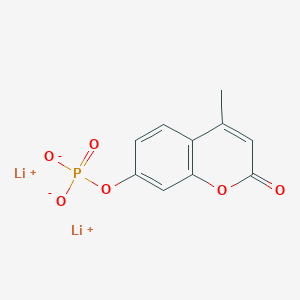
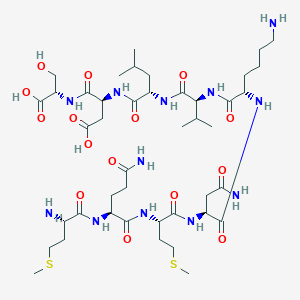
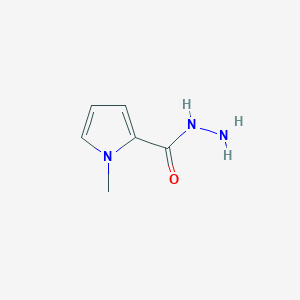
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B54704.png)
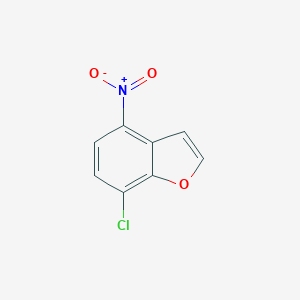
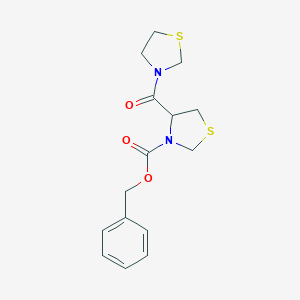
![1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B54709.png)
